2-(3-Iodo-benzylsulfanyl)-ethylamine
Description
2-(3-Iodo-benzylsulfanyl)-ethylamine is an organosulfur compound with a benzylsulfanyl group attached to an ethylamine backbone, featuring an iodine substituent at the meta position of the benzene ring. Structurally, it consists of:
- Ethylamine chain: A two-carbon aliphatic amine.
- Benzylsulfanyl group: A sulfur atom bridging the benzene ring and the ethylamine, contributing to lipophilicity.
The iodine atom may enhance stability or serve as a reactive site for further functionalization.
Properties
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLRXDDLCILBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-benzylsulfanyl)-ethylamine typically involves the reaction of 3-iodobenzyl bromide with ethylamine in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine displaces the bromide ion from the 3-iodobenzyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding benzylsulfanyl-ethylamine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Benzylsulfanyl-ethylamine
Substitution: Various substituted benzylsulfanyl-ethylamines depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
- Drug Development : 2-(3-Iodo-benzylsulfanyl)-ethylamine serves as a valuable intermediate in the synthesis of pharmaceuticals. Its unique functional groups can enhance the bioavailability and metabolic stability of drug candidates. For instance, compounds with similar structures have been explored for their potential as anti-cancer agents and neuroprotective drugs.
- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit significant activity against various biological targets, including enzymes and receptors involved in disease pathways.
Materials Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices can modify physical properties such as thermal stability and hydrophobicity. This modification is particularly useful in developing specialty materials for coatings and adhesives that require enhanced performance characteristics.
- Nanomaterials : The compound's ability to form stable complexes with metal ions makes it a candidate for use in the synthesis of functionalized nanomaterials, which can be applied in catalysis or as sensors.
Biological Studies
- Enzyme Inhibition Studies : This compound can be utilized in biochemical assays to investigate enzyme interactions, particularly those involving sulfanyl groups. Its structural features may allow it to act as a competitive inhibitor or modulator of enzyme activity.
- Cellular Studies : Research involving cellular models can evaluate the effects of this compound on cell proliferation and apoptosis, providing insights into its therapeutic potential.
Case Study 1: Synthesis of Anticancer Agents
In a study focused on developing novel anticancer agents, researchers synthesized a series of compounds based on this compound. These compounds were tested for cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action.
Case Study 2: Polymer Modification
A research project aimed at enhancing the properties of poly(methyl methacrylate) (PMMA) involved incorporating this compound into the polymer matrix. The modified PMMA exhibited improved thermal stability and chemical resistance compared to unmodified PMMA, demonstrating the compound's utility in materials science.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-benzylsulfanyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects
- Iodo vs. Hydroxyl/Fluoro Groups : The iodine atom in the target compound increases molecular weight (vs. lighter F or OH groups) and polarizability, enabling halogen bonding. In contrast, hydroxyl groups (e.g., 2-(4-hydroxyphenyl)ethylamine) enhance polarity and hydrogen-bonding capacity , while fluorine exerts electron-withdrawing effects, altering electronic distributions .
- Benzylsulfanyl vs.
- Ether vs.
Notes
Data Limitations : Direct experimental data on this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
Safety and Applications : Safety profiles and specific applications for the target compound require further study. Analogous compounds (e.g., 2-(Methylthio)ethylamine) are restricted to research use , suggesting similar precautions.
Research Gaps : Detailed studies on synthesis routes, stability, and biological activity of this compound are needed to validate theoretical comparisons.
Biological Activity
2-(3-Iodo-benzylsulfanyl)-ethylamine, a compound characterized by its unique structure, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁I₁S, with a molecular weight of approximately 270.15 g/mol. The presence of an iodine atom and a sulfanyl group contributes to its distinctive properties, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds designed to act as enzyme inhibitors.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in signal transduction pathways. Such interactions can modulate physiological responses, including neurotransmitter release and cellular signaling cascades .
Biological Activity Studies
Recent studies have demonstrated the biological activity of this compound in various contexts:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the iodine atom may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways that promote cell survival and proliferation .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have investigated the biological activity of related compounds or derivatives:
- Case Study 1 : A study on a structurally similar compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains.
- Case Study 2 : Research focusing on neuroprotective agents highlighted the ability of similar sulfanyl compounds to protect against neurodegenerative processes in animal models.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and comparable compounds:
Q & A
Q. What synthetic strategies are effective for introducing the benzylsulfanyl and iodo substituents in 2-(3-Iodo-benzylsulfanyl)-ethylamine?
The synthesis typically involves sequential functionalization. The benzylsulfanyl group can be introduced via nucleophilic substitution (e.g., reacting 2-aminoethanethiol with 3-iodobenzyl bromide under basic conditions). The iodo substituent is best introduced early due to its stability under most coupling conditions. Copper(I)-catalyzed reactions (Ullmann-type) or palladium-mediated cross-couplings (Suzuki or Stille) are viable for aryl iodide formation. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions like dehalogenation .
Q. How should researchers optimize reaction yields for this compound in small-scale syntheses?
Yield optimization requires monitoring reaction kinetics and intermediates. Techniques like thin-layer chromatography (TLC) or in situ FTIR can track progress. For example, a study on similar ethylamine derivatives achieved >80% yield by maintaining anhydrous conditions and using triethylamine as a base to neutralize HBr byproducts during benzylation .
Advanced Research Questions
Q. What methodologies resolve contradictions in NMR data for this compound across studies?
Discrepancies in H/C NMR shifts often arise from solvent effects, concentration, or impurities. Standardized protocols using deuterated DMSO or CDCl and internal standards (e.g., TMS) improve reproducibility. For instance, the NH proton signal in ethylamine derivatives appears at δ 1.2–1.8 ppm in CDCl but shifts upfield in DMSO due to hydrogen bonding. High-resolution mass spectrometry (HRMS) should corroborate molecular ion peaks to confirm purity .
Q. How can kinetic studies evaluate hydrolytic degradation of this compound in aqueous buffers?
Design pH-dependent stability assays (pH 2–12) at controlled temperatures (25–60°C). Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. For example, a study on sulfanyl-containing analogs showed pseudo-first-order kinetics, with degradation accelerating under alkaline conditions (t = 12 h at pH 12). Arrhenius plots can extrapolate shelf-life at lower temperatures .
Q. What computational approaches predict the reactivity of the benzylsulfanyl moiety in this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model sulfur’s nucleophilicity and iodine’s electronic effects. Molecular dynamics simulations can assess steric hindrance during benzylation. A study on thioether analogs revealed that electron-withdrawing groups (e.g., NO) reduce sulfur’s nucleophilicity by 30%, guiding protective group strategies .
Methodological Considerations
Q. How to ensure reproducibility in synthesizing this compound across labs?
Document all variables: solvent purity, reagent stoichiometry, and inert atmosphere protocols. For example, a multi-lab validation of similar iodinated amines found that O scavengers (e.g., ascorbic acid) improved yield consistency by 15% in aerobic conditions .
Q. What ethical and safety protocols are critical when handling this compound?
Follow GHS guidelines for iodinated compounds: use fume hoods, PPE (gloves, goggles), and waste disposal protocols for halogenated organics. Acute toxicity studies on analogous compounds (e.g., LD > 500 mg/kg in rats) suggest moderate risk, but chronic exposure requires monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
